molecular formula C8H16Cl2F2N2 B2962265 1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride CAS No. 2387598-22-1

1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride

Katalognummer B2962265
CAS-Nummer: 2387598-22-1
Molekulargewicht: 249.13
InChI-Schlüssel: ATQQFPCQDIWFSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride” is a chemical substance with a molecular weight of 227.18 . It is stored at room temperature and comes in a powder form . The IUPAC name for this compound is 1-(azetidin-3-yl)azepane dihydrochloride .


Synthesis Analysis

The synthesis of azetidine derivatives has been described in various studies . One method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves [3+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of azetidine derivatives has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves [3+2] cycloaddition .


Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.18 .

Wissenschaftliche Forschungsanwendungen

Advanced Building Blocks for Drug Discovery

1-(Azetidin-3-yl)-4,4-difluoro-piperidine;dihydrochloride and its analogues serve as advanced building blocks in drug discovery. Studies have demonstrated that azetidine-based isosteres, including those similar to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, exhibit increased size and conformational flexibility compared to traditional heterocycles like piperidine. These properties confirm their utility in lead optimization programs across various therapeutic areas, highlighting their role in the design of novel compounds with potential medicinal applications (Feskov et al., 2019).

Synthesis of Azaheterocycles

The compound and its derivatives are pivotal in the synthesis of azaheterocycles, a class of compounds with significant biological activity. Research indicates that azetidine and its derivatives, through ring transformation processes, can be used to create stereospecifically defined azaheterocycles like pyrrolidines and piperidines, which are essential scaffolds in pharmaceutical chemistry. These transformations involve novel synthetic pathways, offering an efficient method to access a variety of biologically relevant structures (Van Brabandt et al., 2006).

Antidepressant and Nootropic Agents

Azetidinone derivatives, including those structurally related to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, have been explored for their potential as central nervous system (CNS) active agents. Specifically, certain Schiff bases and azetidinone analogues have shown promising antidepressant and nootropic activities, suggesting that the azetidinone core structure could be beneficial in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).

Antibacterial Applications

Derivatives of 1-(Azetidin-3-yl)-4,4-difluoro-piperidine have been identified as potent antibacterial agents. Research involving azetidinyl substituents has led to the discovery of compounds with significant in vitro and in vivo efficacy against a variety of bacterial strains. These findings underscore the potential of azetidine derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Fujita et al., 1998).

Antimycobacterial Agents

Spiro-piperidin-4-ones, structurally related to 1-(Azetidin-3-yl)-4,4-difluoro-piperidine, have been synthesized and evaluated for their antimycobacterial activity. These compounds, characterized by their unique structural features, have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as novel antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

1-(azetidin-3-yl)-4,4-difluoropiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2.2ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;;/h7,11H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQQFPCQDIWFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride

CAS RN

2387598-22-1
Record name 1-(azetidin-3-yl)-4,4-difluoropiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.